molecular formula C12H15NO2 B13528115 4-(4-Methoxy-3-methylphenyl)pyrrolidin-2-one

4-(4-Methoxy-3-methylphenyl)pyrrolidin-2-one

Cat. No.: B13528115
M. Wt: 205.25 g/mol
InChI Key: ZKLMNAKULVDMQE-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3-methylphenyl)pyrrolidin-2-one is a chemical compound characterized by a pyrrolidin-2-one core structure with a 4-(4-methoxy-3-methylphenyl) substituent. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxy-3-methylphenyl)pyrrolidin-2-one typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with pyrrolidin-2-one under specific conditions. One common method includes the use of a chiral catalyst to ensure the enantioselectivity of the product . The reaction conditions often involve heating the reactants in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxy-3-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-(4-methoxy-3-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C12H15NO2/c1-8-5-9(3-4-11(8)15-2)10-6-12(14)13-7-10/h3-5,10H,6-7H2,1-2H3,(H,13,14)

InChI Key

ZKLMNAKULVDMQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CC(=O)NC2)OC

Origin of Product

United States

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